1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Description
Properties
IUPAC Name |
1-(6-morpholin-4-ylpyrimidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O3/c17-16(18,19)27-12-3-1-11(2-4-12)22-15(25)23-13-9-14(21-10-20-13)24-5-7-26-8-6-24/h1-4,9-10H,5-8H2,(H2,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISZJOYOLIXIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 6-morpholinopyrimidine with 4-(trifluoromethoxy)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 50°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea oxide, while reduction could produce a secondary amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
- Morpholine vs. Piperidine : The target compound’s morpholine group likely improves solubility and target engagement compared to piperidine analogs (e.g., TPPU, compound 11h).
- Trifluoromethoxy Group : Common in sEH inhibitors (e.g., TPPU) and kinase-targeting ureas (e.g., BRAF inhibitor), suggesting its role in enhancing binding affinity and metabolic stability.
- Core Heterocycles : Pyrimidine (target compound) vs. thiazole (11h) or pyridine (7) alters electronic properties and steric bulk, influencing target selectivity.
Pharmacokinetic and Pharmacodynamic Comparisons
- TPPU: Exhibits a 7-fold increase in potency and 3300-fold higher AUC compared to adamantane-containing analogs due to the propanoyl-piperidine group.
- Piperidine-Pyrimidine Analogs : Lower metabolic stability than morpholine analogs due to piperidine’s susceptibility to oxidation.
- Thiazole Derivatives (11h) : High synthetic yields (>85%) but lack PK data; thiazole-piperazine moieties may confer kinase inhibition but poor CNS penetration.
Substituent Effects on Activity
- Morpholine/Piperidine : Morpholine’s oxygen enhances hydrogen bonding with sEH’s catalytic triad, while piperidine analogs rely on hydrophobic interactions.
- Trifluoromethoxy vs. Chloro/Trifluoromethyl : The trifluoromethoxy group in the target compound and TPPU provides a balance of electronegativity and steric bulk, outperforming chloro or trifluoromethyl groups in sEH inhibition.
- Thiazole vs. Pyrimidine : Thiazole-containing compounds (e.g., 11h) show divergent biological roles (kinase vs. sEH inhibition), highlighting the impact of core heterocycles on target selection.
Biological Activity
1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, a synthetic organic compound, has garnered attention in the scientific community for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and therapeutic applications.
Chemical Formula
- Molecular Formula: CHFNO
- Molecular Weight: 371.33 g/mol
Structural Features
The compound features a morpholinopyrimidine moiety linked to a trifluoromethoxyphenyl group through a urea bond. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to biological targets.
This compound primarily functions by interacting with specific enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thus blocking substrate access and preventing catalysis.
- Receptor Modulation: It can modulate receptor functions by altering ligand-receptor interactions, which may lead to downstream effects in cellular signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. A high-throughput screening revealed that it targets penicillin-binding protein 4 (PBP4), crucial for Staphylococcus aureus' ability to invade bone tissue. Inhibition of PBP4 may limit osteomyelitis progression and reverse antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA) strains .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of this compound can inhibit nitric oxide production in LPS-stimulated macrophages at non-cytotoxic concentrations. This suggests a potential role in treating inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents can significantly influence its potency and selectivity:
| Compound | Modification | Biological Activity |
|---|---|---|
| 1 | Trifluoromethoxy replaced with methoxy | Reduced activity against PBP4 |
| 2 | Altered morpholine ring structure | Variability in enzyme inhibition |
These modifications can lead to enhanced binding affinities or altered pharmacokinetic profiles, guiding future drug design efforts.
Case Study 1: Osteomyelitis Treatment
In a murine model of osteomyelitis caused by MRSA, administration of this compound demonstrated significant reduction in bacterial load and improved bone healing outcomes compared to untreated controls .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies using RAW264.7 macrophages showed that the compound effectively reduced pro-inflammatory cytokine production upon LPS stimulation, indicating its potential role in managing chronic inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for 1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling a pyrimidinyl amine with an isocyanate or carbamate derivative. For example, phenyl carbamate intermediates (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) can react with aminophenols under reflux in acetonitrile with a base like DABCO (1,4-diazabicyclo[2.2.2]octane) to form urea linkages. Reaction yields (e.g., 30–48% in analogous compounds) depend on stoichiometry, solvent polarity, and temperature . Optimization via Design of Experiments (DoE) is recommended to screen variables like catalyst loading, solvent, and time .
Q. Example Reaction Conditions :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile/THF | Polarity effects |
| Temperature | 60–80°C | Faster kinetics |
| Base | DABCO or Et₃N | Reduced side reactions |
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm, multiplet) and trifluoromethoxy aromatic protons (δ 7.2–7.5 ppm). Urea NH protons typically appear as broad singlets (δ 8.5–9.5 ppm) .
- IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while morpholine C-O-C vibrations occur near 1100–1250 cm⁻¹ .
- LC-MS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts.
Q. What strategies mitigate solubility challenges in biological assays due to the trifluoromethoxy group?
- Methodological Answer : The trifluoromethoxy group enhances lipophilicity but reduces aqueous solubility. Strategies include:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Protonate/deprotonate the urea moiety in buffered solutions (pH 2–9) .
- Salt Formation : Explore hydrochloride or sodium salts to improve solubility.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QM/MM) predict reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates in urea bond formation. For example, ICReDD’s approach combines reaction path searches with experimental validation to identify low-energy pathways. Key parameters include:
- Activation energy barriers for isocyanate-amine coupling.
- Solvent effects via continuum solvation models (e.g., SMD) .
Computational Workflow :
Geometry optimization of reactants/products.
Transition state search using nudged elastic band (NEB) methods.
Energy profiling to rank synthetic routes.
Q. What mechanistic insights explain contradictory bioactivity data across cell lines?
- Methodological Answer : Discrepancies may arise from off-target interactions or metabolic instability. To resolve:
- Target Engagement Assays : Use CETSA (cellular thermal shift assay) to confirm binding to intended targets.
- Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., morpholine ring oxidation).
- Kinetic Studies : Compare IC₅₀ values under varying ATP concentrations (for kinase targets) .
Q. How does the morpholine substituent influence pharmacokinetic properties?
- Methodological Answer : The morpholine ring enhances water solubility via hydrogen bonding but may reduce membrane permeability. Key studies:
Q. What experimental designs optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Catalyst (mol%) | 5 | 15 |
| Reaction Time (h) | 12 | 24 |
| Solvent | THF | DMF |
| Response surface methodology (RSM) then refines optimal conditions . |
Data Contradiction Analysis
Q. How to resolve conflicting SAR data for urea derivatives in kinase inhibition assays?
- Methodological Answer :
- Structural Clustering : Group compounds by substituent patterns (e.g., electron-withdrawing vs. donating groups).
- Free Energy Perturbation (FEP) : Compute binding affinities for urea-protein interactions.
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and biochemical assays .
Environmental and Stability Considerations
Q. What degradation pathways occur under physiological or environmental conditions?
- Methodological Answer :
- Hydrolysis : Urea bonds degrade in acidic/basic conditions (pH <3 or >10). Monitor via HPLC.
- Photolysis : UV exposure cleaves the trifluoromethoxy group; use amber vials for storage.
- Microbial Degradation : Soil/water studies show slow breakdown (t₁/₂ >30 days) .
Biological Activity Profiling
Q. What in vitro models best predict in vivo efficacy for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
